REACTION_CXSMILES
|
Br.[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[CH2:8][NH:7][CH2:6]2.[CH:13]([O-])=O.[Na+].C=O.O>C(O)=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[CH2:8][N:7]([CH3:13])[CH2:6]2 |f:0.1,2.3|
|
Name
|
|
Quantity
|
15.39 g
|
Type
|
reactant
|
Smiles
|
Br.OC=1C=C2CNCC2=CC1O
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
5.17 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 ml of water
|
Type
|
FILTRATION
|
Details
|
The active carbon was filtered off
|
Type
|
STIRRING
|
Details
|
the filtrate was stirred
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
it was stirred at the same temperature for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitates were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to obtain yellowish green primary crystalline powder
|
Type
|
CUSTOM
|
Details
|
obtained from the filtrate
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The insolubles was collected
|
Type
|
CUSTOM
|
Details
|
to obtain 7.87 g (yield: 72.3%) of the
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2CN(CC2=CC1O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |